![molecular formula C11H10N2O2S B15096114 2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B15096114.png)
2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one is a heterocyclic compound that features a thiazole ring fused with an amino group and an acetylphenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one typically involves the reaction of 1-(3-acetylphenyl)thiourea with 2-bromo-1-substituted phenylethanones in the presence of triethylamine upon heating . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile to facilitate the formation of the thiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antibacterial and antifungal properties.
Industry: Could be used in the development of new materials with specific properties.
Mécanisme D'action
The exact mechanism of action for 2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole ring and amino group. These interactions can disrupt normal cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-acylphenyl)amino-4-phenylthiazole: Similar structure but with a phenyl group instead of an acetyl group.
Thiazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
2-[(3-acetylphenyl)amino]-1,3-thiazol-4(5H)-one is unique due to the presence of the acetyl group, which can influence its reactivity and biological activity compared to other thiazole derivatives. This structural feature may enhance its potential as a therapeutic agent or a precursor for synthesizing more complex molecules.
Propriétés
Formule moléculaire |
C11H10N2O2S |
|---|---|
Poids moléculaire |
234.28 g/mol |
Nom IUPAC |
2-(3-acetylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10N2O2S/c1-7(14)8-3-2-4-9(5-8)12-11-13-10(15)6-16-11/h2-5H,6H2,1H3,(H,12,13,15) |
Clé InChI |
BLTBDONUBAYVQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC=C1)N=C2NC(=O)CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


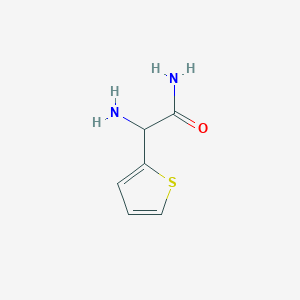
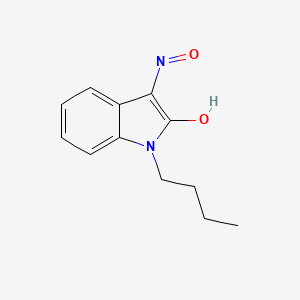

![1,3,6,7-tetramethyl-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B15096048.png)
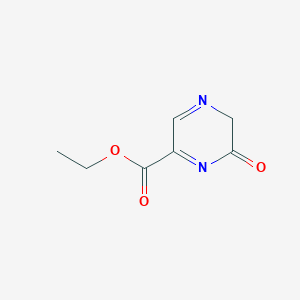
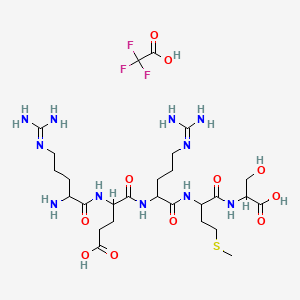
![6-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B15096070.png)
![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B15096081.png)
![{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}(4-ethoxyphenyl)amine](/img/structure/B15096083.png)
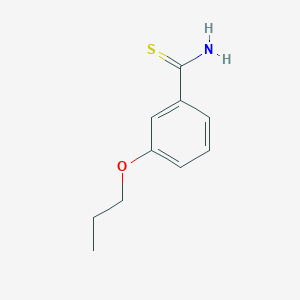
![2-[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-YL]ethanamine](/img/structure/B15096091.png)
![1-{2-[3-Methyl-4-(propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid](/img/structure/B15096099.png)
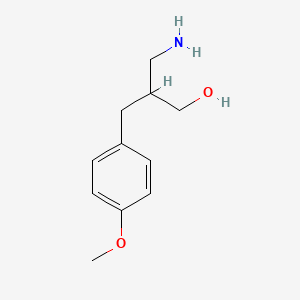
![Benzoic acid, 4-[(3-methoxy-3-oxopropyl)amino]-, methyl ester](/img/structure/B15096113.png)
